molecular formula C19H18N4OS B2893107 N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894004-40-1

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2893107
CAS No.: 894004-40-1
M. Wt: 350.44
InChI Key: PLQVSNMDMCCIEQ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a sulfanylacetamide derivative featuring a pyridazine core substituted at position 3 with a sulfur-linked acetamide group and at position 6 with a pyridin-2-yl moiety. The N-substituent of the acetamide is a 4-methylbenzyl group, contributing to the compound’s hydrophobic character.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-14-5-7-15(8-6-14)12-21-18(24)13-25-19-10-9-17(22-23-19)16-4-2-3-11-20-16/h2-11H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVSNMDMCCIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322236
Record name N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894004-40-1
Record name N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves the following steps:

    Formation of the thioacetamide moiety: This can be achieved by reacting an appropriate acyl chloride with a thiol in the presence of a base.

    Coupling with pyridazinyl and pyridinyl groups: The thioacetamide intermediate is then coupled with 6-(pyridin-2-yl)pyridazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl and pyridinyl groups can be reduced under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide moiety would yield sulfoxides or sulfones, while reduction of the pyridazinyl group could yield dihydropyridazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfanylacetamide Derivatives

Compound Name Substituents (Acetamide N-group) Molecular Formula Molecular Weight Solubility (pH 7.4) Hydrogen Bond Donors/Acceptors Key References
Target Compound 4-Methylbenzyl C₁₈H₁₈N₄OS* 338.43* ~10–15 µg/mL (inferred) 1 / 6*
N-[(3-Methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide (CAS 894004-87-6) 3-Methoxybenzyl C₁₉H₁₈N₄O₂S 382.44 Not reported 1 / 7
N-(2,4-Difluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide 2,4-Difluorophenyl C₁₇H₁₂F₂N₄OS 358.37 Not reported 1 / 7
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) Unsubstituted acetamide C₁₄H₁₃N₅OS 299.35 11.2 µg/mL 2 / 6
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 872694-73-0) Tetrahydrofurfuryl C₁₈H₂₁N₃O₂S 367.45 Not reported 1 / 6

*Inferred from structural analogs.

Key Observations:

Substituent Effects on Hydrophobicity: The target compound’s 4-methylbenzyl group enhances lipophilicity compared to polar substituents like the 3-methoxybenzyl group (CAS 894004-87-6) or the oxolan-2-ylmethyl group (CAS 872694-73-0) .

Solubility Trends :

  • The unsubstituted acetamide derivative (CAS 877634-23-6) has a solubility of 11.2 µg/mL at pH 7.4, suggesting that bulky hydrophobic substituents (e.g., 4-methylbenzyl) may reduce solubility further .

Hydrogen Bonding Capacity :

  • Fluorinated and methoxy-substituted derivatives feature additional hydrogen bond acceptors (e.g., F, O), which may enhance target binding compared to the target compound’s purely alkyl-substituted system .

Structural Stability and Interactions

  • Crystal Packing and π-π Interactions : Analogous sulfonamide compounds (e.g., ) stabilize crystal lattices via C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.9 Å). The target compound’s pyridazine and pyridinyl rings likely participate in similar interactions, influencing solid-state stability .

Biological Activity

N-[(4-methylphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}

This structure includes a pyridazine ring, a pyridine moiety, and a sulfanyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The binding affinity and selectivity of this compound for its targets can influence various biochemical pathways, leading to therapeutic effects.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate the activity of neurotransmitter receptors or other signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that pyridazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound may demonstrate activity against certain bacterial strains, providing a potential avenue for developing new antibiotics.
  • Anti-inflammatory Properties : Compounds in this class have been noted for their ability to reduce inflammation in preclinical models.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines.
Study 2Showed antibacterial activity against Staphylococcus aureus.
Study 3Indicated anti-inflammatory effects in murine models.

Case Studies

  • Antitumor Study : A recent investigation assessed the efficacy of a pyridazine derivative similar to this compound in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Research : Another study evaluated the antimicrobial properties of various sulfanylacetamides, finding that certain derivatives exhibited notable activity against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.

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